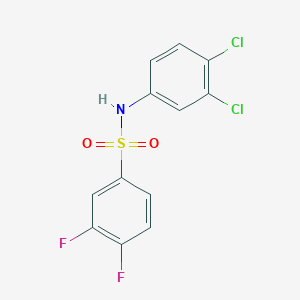
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(trans-4-hydroxycyclohexyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(trans-4-hydroxycyclohexyl)propanamide, also known as JWH-133, is a synthetic cannabinoid that has been widely studied for its potential therapeutic applications. This compound was first synthesized in the early 1990s, and since then, it has been the subject of numerous scientific studies that have explored its chemical properties, mechanism of action, and potential medical uses.
作用机制
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(trans-4-hydroxycyclohexyl)propanamide acts on the endocannabinoid system, which is a complex network of receptors and signaling molecules that is involved in the regulation of many physiological processes, including pain sensation, mood, appetite, and immune function. Specifically, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(trans-4-hydroxycyclohexyl)propanamide binds to the CB2 receptor, which is predominantly expressed in immune cells and has been implicated in the regulation of inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(trans-4-hydroxycyclohexyl)propanamide has a number of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the reduction of oxidative stress, and the promotion of cell survival. These effects are thought to be mediated by the activation of the CB2 receptor and the subsequent modulation of downstream signaling pathways.
实验室实验的优点和局限性
One of the major advantages of using 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(trans-4-hydroxycyclohexyl)propanamide in laboratory experiments is its high potency and selectivity for the CB2 receptor, which allows for precise targeting of this receptor and the downstream signaling pathways that it regulates. However, one limitation of using 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(trans-4-hydroxycyclohexyl)propanamide is its relatively short half-life, which can make it difficult to maintain a consistent level of drug exposure over time.
未来方向
There are many potential future directions for research on 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(trans-4-hydroxycyclohexyl)propanamide and its therapeutic applications. Some possible areas of focus include:
1. Further elucidation of the molecular mechanisms underlying the anti-inflammatory and neuroprotective effects of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(trans-4-hydroxycyclohexyl)propanamide.
2. Development of new formulations and delivery methods for 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(trans-4-hydroxycyclohexyl)propanamide that can improve its pharmacokinetic properties and increase its efficacy.
3. Investigation of the potential of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(trans-4-hydroxycyclohexyl)propanamide as a treatment for other neurological disorders, such as Parkinson's disease and traumatic brain injury.
4. Exploration of the potential of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(trans-4-hydroxycyclohexyl)propanamide as an adjunct to existing treatments for neurological disorders, such as immunomodulatory therapies for multiple sclerosis.
5. Investigation of the potential of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(trans-4-hydroxycyclohexyl)propanamide as a treatment for other inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease.
In conclusion, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(trans-4-hydroxycyclohexyl)propanamide is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. Its high potency and selectivity for the CB2 receptor make it a promising candidate for the development of new treatments for neurological disorders and other inflammatory conditions. Further research is needed to fully elucidate its mechanism of action and explore its potential in a variety of clinical settings.
合成方法
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(trans-4-hydroxycyclohexyl)propanamide involves the reaction of 3,5-dimethylpyrazole with trans-4-hydroxycyclohexylpropanoyl chloride in the presence of a base catalyst. This reaction results in the formation of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(trans-4-hydroxycyclohexyl)propanamide, which can be purified and isolated using standard laboratory techniques.
科学研究应用
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(trans-4-hydroxycyclohexyl)propanamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as multiple sclerosis, Huntington's disease, and Alzheimer's disease. Research has shown that 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(trans-4-hydroxycyclohexyl)propanamide has anti-inflammatory and neuroprotective properties, which make it a promising candidate for the development of new treatments for these conditions.
属性
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N-(4-hydroxycyclohexyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-9-8-10(2)17(16-9)11(3)14(19)15-12-4-6-13(18)7-5-12/h8,11-13,18H,4-7H2,1-3H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUTYEHGEOEAHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C(=O)NC2CCC(CC2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(trans-4-hydroxycyclohexyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}butanamide](/img/structure/B6062900.png)
![N-{[1-(2-chloro-4-hydroxy-5-methoxybenzyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide](/img/structure/B6062908.png)
![N-(2-hydroxyethyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6062913.png)
![N-[3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide](/img/structure/B6062918.png)
![3-{[(1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B6062934.png)
![2-chloro-4-({3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}methyl)phenol](/img/structure/B6062935.png)
![2-({[3-(4-morpholinyl)propyl]amino}methylene)-1H-indene-1,3(2H)-dione](/img/structure/B6062941.png)

![1-[2-methoxy-6-({[2-(3-pyridinyl)ethyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6062952.png)
![N,N-dimethyl-2-[4-(8-quinolinylmethyl)-2-morpholinyl]ethanamine](/img/structure/B6062970.png)
![3-(4-fluorophenyl)-7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6062971.png)
![2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B6062986.png)
![3-methyl-4-[4-(2-propyn-1-yloxy)phenyl]-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B6062990.png)
![1-(3,4-dihydro-2(1H)-isoquinolinyl)-3-[3-(4-thiomorpholinylmethyl)phenoxy]-2-propanol](/img/structure/B6062999.png)